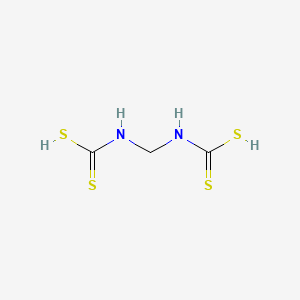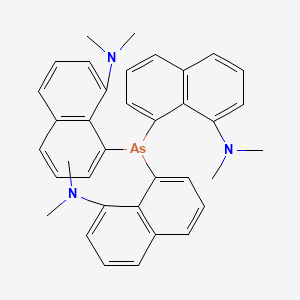
8,8',8''-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) is a complex organic compound characterized by the presence of an arsenic atom bonded to three N,N-dimethylnaphthalen-1-amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) typically involves the reaction of arsenic trichloride with N,N-dimethylnaphthalen-1-amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst to increase the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state arsenic compounds.
Substitution: The N,N-dimethylnaphthalen-1-amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.
Mecanismo De Acción
The mechanism of action of 8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting certain enzymes or modulating receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-1-naphthylamine: An aromatic amine with similar structural features but lacking the arsenic atom.
1-Naphthylamine: A simpler compound with a single naphthalene ring and an amino group.
Dimethylaniline: Another aromatic amine with a different aromatic ring structure.
Uniqueness
8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where its unique reactivity and interactions are advantageous.
Propiedades
Número CAS |
183954-20-3 |
|---|---|
Fórmula molecular |
C36H36AsN3 |
Peso molecular |
585.6 g/mol |
Nombre IUPAC |
8-bis[8-(dimethylamino)naphthalen-1-yl]arsanyl-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C36H36AsN3/c1-38(2)31-22-10-16-25-13-7-19-28(34(25)31)37(29-20-8-14-26-17-11-23-32(35(26)29)39(3)4)30-21-9-15-27-18-12-24-33(36(27)30)40(5)6/h7-24H,1-6H3 |
Clave InChI |
PNJMEWIAWFKNMQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C(=CC=C2)[As](C3=CC=CC4=C3C(=CC=C4)N(C)C)C5=CC=CC6=C5C(=CC=C6)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


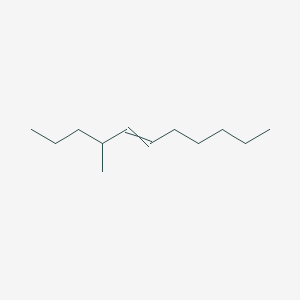
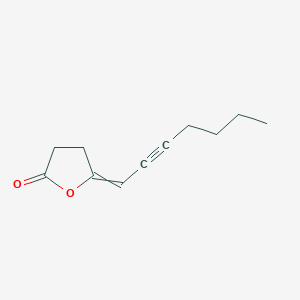
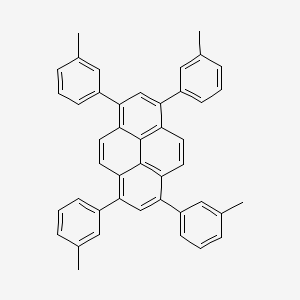

![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)
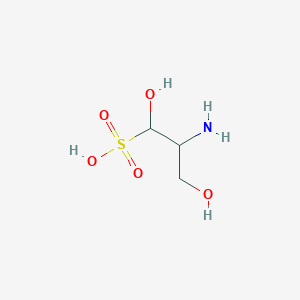
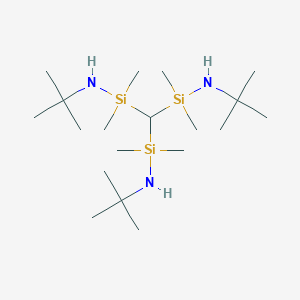
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)
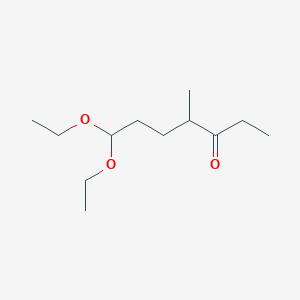
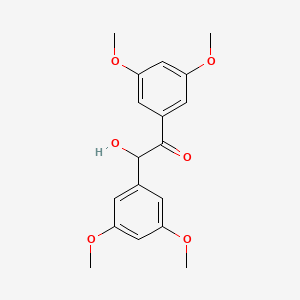
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
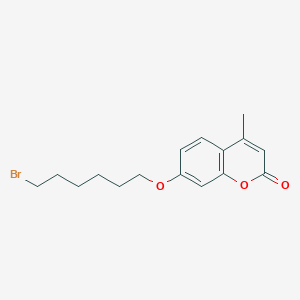
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
